![molecular formula C15H19N3O B2744862 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)pent-4-enamide CAS No. 1797958-69-0](/img/structure/B2744862.png)

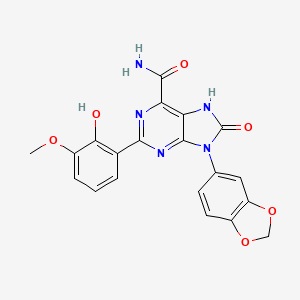

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)pent-4-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)pent-4-enamide, also known as PP-1, is a potent and selective inhibitor of Src family kinases. It has been extensively studied for its potential applications in cancer research and drug development.

Scientific Research Applications

Application in Cancer Therapy

Specific Scientific Field

Oncology and Medicinal Chemistry

Summary of the Application

The compound is a derivative of 1H-pyrrolo[2,3-b]pyridine and has shown potent activities against FGFR1, 2, and 3 . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

Methods of Application or Experimental Procedures

The compound was tested in vitro against breast cancer 4T1 cells . The inhibitory activity of the compound was measured by its IC50 values against FGFR1–4 .

Results or Outcomes

The compound exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively . It inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

Application in Diabetes Treatment

Specific Scientific Field

Summary of the Application

The compound may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application were not detailed in the source .

Results or Outcomes

The compound has shown efficacy in reducing blood glucose . However, the specific results or outcomes, including any quantitative data or statistical analyses, were not provided in the source .

properties

IUPAC Name |

N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)pent-4-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c1-2-3-7-14(19)16-10-5-11-18-12-8-13-6-4-9-17-15(13)18/h2,4,6,8-9,12H,1,3,5,7,10-11H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORGUKPTCUDTMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)NCCCN1C=CC2=C1N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)pent-4-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethyl]prop-2-enamide](/img/structure/B2744781.png)

![N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-hydroxy-2-methylquinoline-6-carboxamide](/img/structure/B2744784.png)

![2-Methoxy-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine](/img/structure/B2744785.png)

![(4-Chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)-(4-methylpiperazin-1-yl)methanone](/img/structure/B2744786.png)

![4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2744788.png)

![3-{2-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2744789.png)

![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-methylsulfanylpyrimidine-5-carboxylic acid](/img/structure/B2744791.png)

![2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2744796.png)

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B2744802.png)